4-AcO-DET Fumarate
Description
Properties
Molecular Formula |
C₂₀H₂₆N₂O₆ |
|---|---|
Molecular Weight |
390.43 |
Synonyms |
3-[2-(Diethylamino)ethyl]-1H-indol-4-ol 4-Acetate Fumarate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-AcO-DET Fumarate and their distinguishing features:
Structural and Functional Differences
- N,N-diethyl substitution in 4-AcO-DET versus N,N-dimethyl in 4-AcO-DMT may reduce binding affinity to 5-HT2A receptors, leading to milder subjective effects .
- Metabolism and Bioactivation: 4-AcO-DET is hypothesized to deacetylate into 4-HO-DET, analogous to 4-AcO-DMT converting to psilocin. This prodrug mechanism may explain delayed onset compared to non-acetylated analogs like DMT .
Pharmacodynamic and Clinical Comparisons
- Potency: 4-AcO-DET’s effects are reported to be less intense than 4-AcO-DMT at equivalent doses, likely due to reduced receptor affinity from diethyl substitution . In contrast, psilocin (4-HO-DMT) exhibits higher efficacy at 5-HT2A receptors, correlating with stronger hallucinogenic effects .
- Therapeutic Potential: While 4-AcO-DMT has been explored in clinical trials for depression and PTSD, 4-AcO-DET remains largely in preclinical research, focusing on its unique perceptual modulation .
Q & A
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) and fume hoods during weighing.
- Store at -20°C in airtight, light-resistant containers.
- Follow institutional guidelines for hazardous waste disposal .
Future Research Directions
Q. What gaps exist in understanding 4-AcO-DET’s neuropharmacological mechanisms?
- Methodological Answer : Prioritize:
- In vivo electrophysiology to assess cortical 5HT2A activation.
- PET imaging with ¹¹C-labeled 4-AcO-DET to quantify brain penetration.
- Transcriptomic profiling to identify downstream signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
